1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-en-2-one
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Overview
Description
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-en-2-one is a chemical compound with the molecular formula C11H9F3O2 and a molecular weight of 230.18 g/mol . This compound is characterized by the presence of trifluoromethyl and methoxyphenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-en-2-one can be synthesized through various methods. One common approach involves the reaction of 1,1,1-trifluoro-3-buten-2-one with 4-methoxyphenylmagnesium bromide under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-en-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one
- 1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Uniqueness
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-en-2-one is unique due to the presence of both trifluoromethyl and methoxyphenyl groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C11H9F3O2 |
---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H9F3O2/c1-16-9-5-2-8(3-6-9)4-7-10(15)11(12,13)14/h2-7H,1H3 |
InChI Key |
UUEUIHMPHYBCFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C(F)(F)F |
Origin of Product |
United States |
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